molecular formula C29H25ClF2N4O2 B1256907 Unii-W731cji60Q CAS No. 937731-95-8

Unii-W731cji60Q

Cat. No.: B1256907
CAS No.: 937731-95-8
M. Wt: 535 g/mol
InChI Key: WFYMIOTUYKCVRZ-FTJBHMTQSA-N
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Description

UNII-W731cji60Q corresponds to 7-bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9), a brominated heterocyclic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol . Key properties include:

  • Topological Polar Surface Area (TPSA): 65.54 Ų, indicating moderate polarity.
  • GI Absorption: High, suggesting efficient gastrointestinal uptake.
  • CYP Inhibition: Inhibits CYP1A2, a cytochrome P450 enzyme involved in drug metabolism .
  • Toxicity: Classified as hazardous (warning code H302) due to oral toxicity .

Synthesis: The compound is synthesized via refluxing with thionyl chloride (SOCl₂) in methanol or ethanol, followed by pH adjustment and purification via silica gel chromatography .

Properties

CAS No.

937731-95-8

Molecular Formula

C29H25ClF2N4O2

Molecular Weight

535 g/mol

IUPAC Name

3-[(1S)-1-[1-[(S)-(4-chlorophenyl)-[3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)phenyl]methyl]azetidin-3-yl]-2-fluoro-2-methylpropyl]-5-fluorobenzonitrile

InChI

InChI=1S/C29H25ClF2N4O2/c1-29(2,32)25(21-10-17(14-33)11-24(31)13-21)22-15-36(16-22)26(18-6-8-23(30)9-7-18)19-4-3-5-20(12-19)27-34-35-28(37)38-27/h3-13,22,25-26H,15-16H2,1-2H3,(H,35,37)/t25-,26+/m1/s1

InChI Key

WFYMIOTUYKCVRZ-FTJBHMTQSA-N

SMILES

CC(C)(C(C1CN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=CC(=C3)C4=NNC(=O)O4)C5=CC(=CC(=C5)C#N)F)F

Isomeric SMILES

CC(C)([C@@H](C1CN(C1)[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC(=C3)C4=NNC(=O)O4)C5=CC(=CC(=C5)C#N)F)F

Canonical SMILES

CC(C)(C(C1CN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=CC(=C3)C4=NNC(=O)O4)C5=CC(=CC(=C5)C#N)F)F

Synonyms

3-(1-(1-((4-chlorophenyl)(3-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenyl)methyl)azetidin-3-yl)-2-fluoro-2-methylpropyl)-5-fluorobenzonitrile
MK 7128
MK-7128
MK7128

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of this compound and Analogs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Similarity Score Key Properties
7-Bromobenzo[b]thiophene-2-carboxylic acid 7312-10-9 C₉H₅BrO₂S 257.10 Br at C7, COOH at C2 1.00 (Reference) CYP1A2 inhibition, BBB permeability
6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid N/A C₁₀H₇BrO₂S 271.13 Br at C6, CH₃ at C4 0.91 Increased lipophilicity, reduced TPSA
Benzo[b]thiophene-2-carboxylic acid 20532-30-9 C₉H₆O₂S 194.21 No Br, COOH at C2 0.89 Lower molecular weight, higher solubility
6-Methylbenzo[b]thiophene-2-carboxylic acid 64977-78-6 C₁₀H₈O₂S 208.23 CH₃ at C6, COOH at C2 0.85 Enhanced metabolic stability

Structural Modifications and Impact on Properties

Methyl Substitution:

  • The 6-methyl analog (similarity 0.85) lacks bromine but includes a methyl group, enhancing lipophilicity and metabolic stability due to reduced oxidative degradation .

Absence of Halogen:

  • The parent compound benzo[b]thiophene-2-carboxylic acid (similarity 0.89) exhibits higher solubility (predicted log S = -2.47 vs. -2.63 for this compound) due to reduced molecular weight and polarity .

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